ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Antimicrobial Structure-Activity Relationship Thienopyrimidinone

Inconsistent hydrazinolysis yields from substandard building blocks delay thienopyrimidinone library synthesis. This N3-ethoxycarbonylmethyl precursor (CAS 369397-75-1) is the recommended starting material for generating N3-substituted analogs with antibacterial potency comparable to Tetracycline. • ≥97% HPLC purity ensures reproducible one-step hydrazinolysis and amide coupling. • Documented β2-adrenergic receptor engagement (IC50 7.8 μM) validates GPCR-targeted campaigns. • Predicted clogP ~1.56 occupies an optimal lipophilicity window for membrane penetration and computational modeling. • Ships globally with full QA documentation; ideal for medicinal chemistry diversification at the kinetically favored N3-position.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32g/mol
CAS No. 369397-75-1
Cat. No. B488974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
CAS369397-75-1
Molecular FormulaC12H14N2O3S
Molecular Weight266.32g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C)C
InChIInChI=1S/C12H14N2O3S/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3
InChIKeyTWDUZOSINJICFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate: Key Scaffold Overview


Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 369397-75-1) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core with an N3-ethyl acetate substituent and methyl groups at positions C5 and C6. It is actively utilized as a synthetic building block in medicinal chemistry, most notably as a precursor for regioselective diversification at the N3-position via hydrazinolysis or amide formation, enabling access to compound libraries with activity against microbial and eukaryotic targets [1]. This scaffold has been employed in the synthesis of a β2-adrenergic receptor ligand demonstrating an IC50 of 7.80 × 10^3 nM in a radioligand displacement assay, illustrating its utility in generating bioactive molecules [2].

1
N3‑ester handle supports regioselective diversification via hydrazinolysis or amidation
2
Precursor to methylene-substituted series with reported antimicrobial screening activity
3
Scaffold for GPCR ligand generation with confirmed target engagement in radioligand assay

Why Generic Substitution Fails


Direct substitution of this compound with its simplest analog—the 3H (unsubstituted) thieno[2,3-d]pyrimidin-4-one—is structurally feasible but functionally inadequate. Published antimicrobial screening data demonstrate that the 3-unsubstituted derivative (4a) exhibits the lowest antibacterial effect against pathogenic bacteria, while 3‑substituted analogs, including those derived from an N3‑ethoxycarbonylmethyl precursor, produce inhibitory effects similar or superior to Tetracycline, with the N3‑methylene-containing series showing significantly higher antibacterial potency than 3‑substituted‑amino analogs [1]. Similarly, the free carboxylic acid counterpart lacks the inherent lipophilicity and reactivity of the ethyl ester, which is critical for both biological membrane partitioning and further chemical diversification via amide‑bond formation. Thus, interchanging these analogs would result in a substantial loss of target engagement potential and downstream synthetic utility.

3H‑unsubstituted analog
Unsubstituted core lacks the N3‑substitution pattern essential for the reported antibacterial activity; replacement may lead to significantly lower antimicrobial effect in screening panels.
Free carboxylic acid analog
Carboxylic acid requires additional activation for amide bond formation and exhibits lower computed lipophilicity; direct substitution may compromise synthetic efficiency and membrane partitioning in cell‑based assays.

Quantitative Evidence vs. Closest Analogs


N3-Substituted vs. Unsubstituted Antibacterial Activity

In a comparative antimicrobial study against six pathogenic bacteria, the 3‑unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one (compound 4a) showed the lowest antibacterial effect, while the 3‑substituted analogs bearing a methylene moiety at N3 (compounds synthesized from a 3‑ethoxycarbonylmethyl precursor similar to the target compound) displayed antibacterial effects that were similar to or superior to Tetracycline. The study reported that the antibacterial effect of the N3‑methylene series was in general significantly higher than that of the corresponding 3‑substituted‑amino analogs [1]. This product provides the identical N3‑ethoxycarbonylmethyl attachment point that is associated with this enhanced antibacterial phenotype.

Antibacterial activity
Class‑level inference
N3‑methylene series reported with comparable or higher effect than Tetracycline
Supports antimicrobial screening context; N3‑substitution essential for activity
Ranking from in vitro panel against six species; exact strains not disclosed
Antimicrobial Structure-Activity Relationship Thienopyrimidinone

Lipophilicity Comparison: Ethyl Ester vs. Carboxylic Acid

The calculated partition coefficient (clogP) for ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is estimated to be approximately 1.56, compared to approximately 0.82 for the corresponding free carboxylic acid (CAS 371136‑36‑6) (calculated using ChemSpider algorithms ). This increase of roughly 0.74 logP units translates to an approximately 5.5‑fold higher theoretical lipophilicity, which is generally associated with improved passive membrane permeability and oral absorption potential [1]. The methyl ester analog (CAS 403716‑64‑3) has an intermediate predicted clogP of approximately 1.19, indicating that the ethyl ester provides the highest lipophilicity among the common ester/acid congeners while retaining sufficient aqueous solubility for formulation.

Lipophilicity (clogP)
Computed property
Ethyl ester ≈ 1.56, 5.5× higher than acid (0.82)
Higher theoretical permeability window for cell‑based screens
Predicted via ChemSpider; experimental logP confirmation advised
Physicochemical Properties Lipophilicity Permeability

Direct Hydrazinolysis of Ethyl Ester to Active Carbohydrazide

The target compound serves as the direct precursor for the synthesis of the bioactive carbohydrazide derivative (compound 7) via hydrazinolysis, a key transformation reported in the literature [1]. This reaction is specific to the ester functionality; the free carboxylic acid analog would require an additional activation step (e.g., mixed anhydride formation) to achieve the same acyl hydrazide, adding synthetic complexity and potentially reducing overall yield. The resulting carbohydrazide 7 showed distinct antifungal activity against the tested panel, an activity profile that the ester precursor alone did not exhibit [1]. This demonstrates that the ester is not merely a prodrug element but a critical functional handle for accessing biologically differentiated downstream structures.

Synthetic efficiency
Class‑level inference
One‑step hydrazinolysis to bioactive carbohydrazide 7
Direct access to antifungal derivative; avoids activation steps
Carboxylic acid requires ≥2 steps; overall yield may differ
Synthetic Versatility Hydrazinolysis Building Block

β2-Adrenergic Receptor Ligand Precursor with Confirmed Binding

The ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate scaffold has been utilized to construct a β2‑adrenergic receptor ligand (CHEMBL1084145) that exhibits an IC50 of 7.80 × 10^3 nM in a competitive radioligand displacement assay using [125I]cyanopindolol on human β2 receptors expressed in CHO cells [1]. This provides direct quantitative evidence that this specific scaffold can be elaborated into a molecule with measurable target engagement. In contrast, the simpler carboxylic acid or unsubstituted analogs have not been reported to yield the same chemotype with β2-AR activity, positioning the N3‑ethyl acetate substitution pattern as a synthetically enabling feature for GPCR ligand discovery.

β2‑AR binding
Head‑to‑head
IC50 7.80 × 10³ nM (7.8 µM)
Confirms target engagement in radioligand displacement assay
Human β2‑AR expressed in CHO cells; elaborated derivative only
GPCR β2-Adrenergic Receptor Binding Assay

Optimal Deployment Scenarios


Antimicrobial Lead Optimization with N3-Diversified Libraries

This compound is the recommended starting material for synthesizing N3‑substituted methylthienopyrimidinone libraries with documented antibacterial activity comparable to Tetracycline. The ester functionality allows rapid one‑step conversion to carbohydrazides and subsequent cyclization to bridgehead nitrogen heterocycles, maximizing scaffold diversity while retaining the critical N3‑methylene substitution pattern that has been shown to be essential for high antibacterial potency [1]. For procurement specifications, ensure a purity of ≥97% (HPLC) to guarantee consistent hydrazinolysis yields.

GPCR Fragment-Based Discovery: β2-Adrenergic Receptor Modulators

The scaffold has demonstrated target engagement at the β2‑adrenergic receptor (IC50 7.8 μM) when elaborated into a more complex ligand [2]. This establishes it as a viable fragment or intermediate for medicinal chemistry campaigns targeting GPCRs. Using the ethyl ester rather than the free acid ensures sufficient lipophilicity for membrane penetration while maintaining a synthetic handle for amide coupling with amine-containing pharmacophores.

Regioselective Alkylation Methodology Development

The N3‑position of thieno[2,3-d]pyrimidin-4-ones is known to be the kinetically favored site for alkylation [3]. This compound embodies that regioselectivity outcome, making it an ideal substrate for developing and optimizing N3‑selective alkylation protocols. It can serve as a reference standard for reaction monitoring (HPLC/LCMS) and a benchmark for comparing the efficiency of different alkylating agents or catalytic systems.

Physicochemical Property Benchmarking for Heterocyclic Esters

With a predicted clogP of approximately 1.56, this ethyl ester occupies a favorable lipophilicity window distinct from the methyl ester (clogP ≈ 1.19) and free acid (clogP ≈ 0.82) . This makes it a suitable calibration compound for computational models predicting permeability, metabolic stability, and solubility of thienopyrimidinone drug candidates, facilitating informed go/no-go decisions in early-stage drug discovery without the confounding effects of ionizable acid groups.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
N3‑ester precursor for methylene‑substituted libraries
Comparative antimicrobial screening against reference agents
GPCR fragment‑based discovery
Ethyl ester scaffold with reported β2‑AR target engagement
Radioligand binding assay validation
Regioselective alkylation methodology
N3‑functionalized thienopyrimidinone standard
Reaction monitoring and substrate benchmarking
Physicochemical property benchmarking
Intermediate lipophilicity between acid and methyl ester
Computational model calibration for permeability and solubility
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